Modaline Sulfate

Description

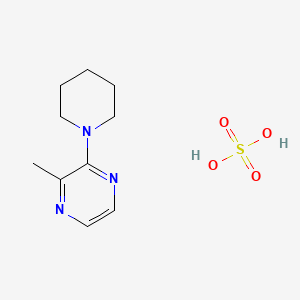

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-3-piperidin-1-ylpyrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.H2O4S/c1-9-10(12-6-5-11-9)13-7-3-2-4-8-13;1-5(2,3)4/h5-6H,2-4,7-8H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXZNORUUOVBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2CCCCC2.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182775 | |

| Record name | Modaline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2856-75-9 | |

| Record name | Pyrazine, 2-methyl-3-(1-piperidinyl)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2856-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Modaline sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002856759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MODALINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MODALINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Modaline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-3-PIPERIDINOPYRAZINE SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MODALINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH3315AI6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Modaline Sulfate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modaline sulfate, also known as W3207B, is a monoamine oxidase (MAO) inhibitor that has been investigated for its potential as an antidepressant.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on information relevant to research and drug development.

Chemical Structure and Properties

This compound is the sulfate salt of 2-methyl-3-(piperidin-1-yl)pyrazine. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | sulfuric acid;2-methyl-3-(piperidin-1-yl)pyrazine |

| Synonyms | Modaline (sulfate), W3207B, 2-Methyl-3-piperidinopyrazine monosulfate |

| CAS Number | 2856-75-9 |

| Molecular Formula | C₁₀H₁₇N₃O₄S |

| Molecular Weight | 275.32 g/mol |

| InChI Key | GJXZNORUUOVBKP-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN=C1N2CCCCC2.OS(=O)(=O)O |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 131-132 °C | [1] |

| Boiling Point | 294.2 °C at 760 mmHg (for free base) | [2] |

| Solubility | Soluble to 10 mM in H₂O. Soluble in DMSO. | [1] |

| Appearance | Solid powder | [1] |

| LogP | 2.26830 (for free base) | [2] |

| pKa | Data not available in searched literature | |

| Storage | Store at 0-4°C for short term, -20°C for long term. | [3] |

Pharmacological Profile

Mechanism of Action: Monoamine Oxidase Inhibition

This compound's primary mechanism of action is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the basis for its antidepressant effects.[4]

There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both enzymes metabolize dopamine.[5] The specific inhibitory activity and selectivity of this compound for MAO-A versus MAO-B have not been definitively established in the reviewed literature. This selectivity is a critical factor in determining the pharmacological profile and potential side effects of an MAO inhibitor.

Signaling Pathway of Monoamine Oxidase Inhibition

The following diagram illustrates the general signaling pathway affected by a non-selective MAO inhibitor. The lack of specific data for this compound's selectivity necessitates this generalized representation.

Caption: General mechanism of action of this compound as a monoamine oxidase inhibitor.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively available in the public domain. However, based on standard pharmacological assays, the following represents plausible methodologies for key experiments.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against MAO-A and MAO-B.

Objective: To determine the IC₅₀ values of this compound for human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

This compound

-

Phosphate buffer (pH 7.4)

-

96-well microplates (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the appropriate MAO enzyme (A or B) to each well.

-

Add the different concentrations of this compound to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor interaction.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Monitor the fluorescence generated by the product, 4-hydroxyquinoline, over time using a microplate reader (Excitation: ~320 nm, Emission: ~400 nm).

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Assessment of Neurotransmitter Levels via Microdialysis

This protocol outlines a general procedure to measure the effect of this compound on extracellular neurotransmitter levels in the brain of a conscious, freely moving animal model (e.g., rat).

Objective: To quantify changes in extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region (e.g., striatum or prefrontal cortex) following administration of this compound.

Materials:

-

This compound

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-EC) system

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Post-treatment Collection: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using an HPLC-EC system.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 2-Methyl-3-(4-methylidenepiperidin-1-yl)pyrazine | C11H15N3 | CID 175648026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of Modaline Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modaline sulfate, a monoamine oxidase inhibitor with antidepressant properties, is synthesized through a pathway primarily involving a Mannich reaction followed by salt formation. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the precursors, reaction mechanisms, and a generalized experimental protocol based on established chemical principles. The core of the synthesis lies in the aminomethylation of 2-methylpyrazine with formaldehyde and piperidine to yield the active pharmaceutical ingredient, Modaline. Subsequent treatment with sulfuric acid affords the more stable and water-soluble sulfate salt. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and synthesis of related pharmaceutical compounds.

Introduction

Modaline, chemically known as 2-methyl-3-(piperidin-1-ylmethyl)pyrazine, is the active component of this compound. Its synthesis is a multi-step process that leverages fundamental organic reactions. Understanding the synthesis pathway and the critical parameters at each step is essential for efficient and scalable production. This guide outlines the key precursors and the logical flow of the synthesis, providing a framework for laboratory-scale preparation.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into two primary stages:

-

Formation of Modaline Base: This stage involves the core carbon-carbon and carbon-nitrogen bond formations to construct the Modaline molecule. The key reaction is the Mannich reaction.

-

Formation of this compound: This is a straightforward acid-base reaction where the synthesized Modaline base is treated with sulfuric acid to produce the final salt form.

The overall synthetic scheme is presented below:

Caption: Overall synthesis pathway of this compound.

Precursors

The synthesis of this compound requires the following key starting materials:

| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 2-Methylpyrazine | C₅H₆N₂ | 94.11 | Pyrazine scaffold |

| Formaldehyde | CH₂O | 30.03 | Methylene bridge source |

| Piperidine | C₅H₁₁N | 85.15 | Amino group source |

| Sulfuric Acid | H₂SO₄ | 98.08 | Salt formation agent |

Experimental Protocols

Step 1: Synthesis of Modaline (2-methyl-3-(piperidin-1-ylmethyl)pyrazine) via Mannich Reaction

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (2-methylpyrazine), an aldehyde (formaldehyde), and a secondary amine (piperidine).[1][2][3]

Reaction Mechanism:

The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde and piperidine. The 2-methylpyrazine, which possesses an acidic proton on the methyl group, then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product, Modaline.

Caption: Mechanism of the Mannich reaction for Modaline synthesis.

Generalized Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a suitable solvent such as ethanol or isopropanol is charged.

-

Reagent Addition: 2-Methylpyrazine, piperidine, and formaldehyde (typically as an aqueous solution, formalin, or paraformaldehyde) are added to the solvent. The molar ratio of the reactants is a critical parameter to optimize, but a slight excess of formaldehyde and piperidine is common.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, which may involve extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with brine. The crude product is then purified, commonly by vacuum distillation or column chromatography, to yield pure Modaline base.

Step 2: Formation of this compound

This step involves the conversion of the free base, Modaline, into its sulfate salt.

Generalized Experimental Protocol:

-

Dissolution: The purified Modaline base is dissolved in a suitable organic solvent, such as ethanol or isopropanol.

-

Acidification: A stoichiometric amount of sulfuric acid, dissolved in the same solvent, is added dropwise to the Modaline solution with stirring. The addition is typically carried out at a controlled temperature, often at room temperature or slightly below.

-

Precipitation and Isolation: The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is then collected by filtration.

-

Drying: The collected solid is washed with a small amount of cold solvent and then dried under vacuum to yield the final this compound product.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound is a well-defined process rooted in fundamental organic chemistry principles. The Mannich reaction provides an efficient route to the core Modaline structure, which is then readily converted to its sulfate salt. While this guide provides a comprehensive overview and a generalized protocol, researchers are encouraged to consult specialized literature and perform optimization studies to adapt the synthesis for their specific laboratory or production scale. Careful control of reaction parameters and rigorous purification are paramount to obtaining a high-purity final product suitable for pharmaceutical research and development.

References

Modaline Sulfate: A Technical Guide on its Role as a Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modaline sulfate is a 2-methyl-3-piperidinopyrazine derivative identified as a monoamine oxidase inhibitor (MAOI) with potential applications in the treatment of depression.[1][2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action as an inhibitor of monoamine oxidase (MAO). This document outlines the theoretical inhibitory activity of this compound against the two major isoforms of MAO, MAO-A and MAO-B, and presents hypothetical quantitative data to illustrate its potential potency and selectivity. Detailed experimental protocols for assessing its MAO inhibitory profile are provided, alongside diagrams illustrating the relevant biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other novel MAOIs.

Introduction to Monoamine Oxidase and its Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as other endogenous and exogenous amines.[4] These enzymes are located on the outer mitochondrial membrane and play a crucial role in regulating neurotransmitter levels in the brain and peripheral tissues.[5][6]

There are two primary isoforms of MAO:

-

MAO-A: Primarily metabolizes serotonin and norepinephrine. It is the main target for antidepressant MAOIs.[7]

-

MAO-B: Primarily metabolizes dopamine and phenylethylamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease.[7]

By inhibiting the action of MAO, MAOIs prevent the breakdown of these key neurotransmitters, leading to their increased availability in the synaptic cleft.[4] This elevation of neurotransmitter levels is believed to be the primary mechanism behind the antidepressant and other neurological effects of MAOIs.

Hypothetical Quantitative Profile of this compound

To illustrate the potential inhibitory profile of this compound, the following tables summarize hypothetical quantitative data. These values are representative of a selective MAO-A inhibitor and are provided for illustrative purposes.

Table 1: In Vitro Inhibitory Potency of this compound against Human MAO-A and MAO-B

| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-B IC50 / MAO-A IC50) |

| IC50 (nM) | 75 | 1500 | 20 |

| Ki (nM) | 35 | 700 | 20 |

IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki (Inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme.

Table 2: Comparison of this compound with Reference MAO Inhibitors

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity |

| This compound (Hypothetical) | 75 | 1500 | MAO-A Selective |

| Clorgyline | 5 | 1000 | MAO-A Selective |

| Selegiline | 800 | 10 | MAO-B Selective |

| Tranylcypromine | 200 | 150 | Non-selective |

Detailed Experimental Protocols

The following protocols describe standard in vitro methods for determining the monoamine oxidase inhibitory activity of a compound such as this compound.

Determination of IC50 Values for MAO-A and MAO-B Inhibition

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against both MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate: Kynuramine (for both MAO-A and MAO-B)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

96-well microplates

-

Microplate reader (spectrofluorometer)

Procedure:

-

Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a working concentration in phosphate buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound and the reference inhibitors in the assay buffer. The final concentrations should span a range sufficient to generate a complete dose-response curve.

-

Assay Reaction:

-

To each well of the microplate, add the assay buffer.

-

Add the diluted test compound or reference inhibitor.

-

Add the diluted enzyme (MAO-A or MAO-B).

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the kynuramine substrate.

-

-

Detection: The deamination of kynuramine by MAO produces 4-hydroxyquinoline, which is a fluorescent product. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 380 nm emission) over a set period (e.g., 30 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Determination of Inhibition Mechanism (e.g., Competitive, Non-competitive)

This protocol is used to determine the mode of inhibition by performing the assay with varying concentrations of both the substrate and the inhibitor.

Procedure:

-

Follow the general procedure for the IC50 determination.

-

Perform the assay with multiple fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value) and a range of substrate (kynuramine) concentrations.

-

Data Analysis:

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

Analyze the plots to determine the mechanism of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Mixed: Lines intersect in the second or third quadrant.

-

-

Visualizations

Signaling Pathway of Monoamine Oxidase

The following diagram illustrates the role of MAO in the metabolism of monoamine neurotransmitters.

References

- 1. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]

- 2. This compound | ABIN4868938 [antibodies-online.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase Contributes to Valvular Oxidative Stress: A Prospective Observational Pilot Study in Patients with Severe Mitral Regurgitation [mdpi.com]

- 6. Design, Synthesis, and Evaluation of Monoamine Oxidase A Inhibitors–Indocyanine Dyes Conjugates as Targeted Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of MAO-A, not MAO-B, results in antidepressant-like effects on DRL 72-s behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Modaline Sulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modaline sulfate is a piperazine derivative, chemically identified as 2-methyl-3-piperidinopyrazine sulfate. It is recognized primarily for its activity as a monoamine oxidase (MAO) inhibitor, a class of compounds known for their antidepressant properties. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, with a focus on its mechanism of action, and general pharmacodynamic and pharmacokinetic properties characteristic of its class. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in publicly accessible literature, this document will also draw upon the established knowledge of monoamine oxidase inhibitors to contextualize its pharmacological profile.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of monoamine oxidase enzymes.[1] MAO is a critical enzyme in the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound leads to an increase in the synaptic concentration of these neurotransmitters, which is believed to be the underlying basis for its antidepressant effects.

Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.

-

MAO-A preferentially metabolizes serotonin and norepinephrine.

-

MAO-B has a higher affinity for phenylethylamine and dopamine.

The specific inhibitory profile of this compound against MAO-A and MAO-B is not well-documented in available literature. The overall antidepressant effect of MAOIs is often attributed to the inhibition of MAO-A, which directly impacts the levels of key mood-regulating neurotransmitters.

Signaling Pathway of MAO Inhibition

The following diagram illustrates the general signaling pathway affected by monoamine oxidase inhibitors like this compound.

Caption: General mechanism of action of this compound as a MAO inhibitor.

Pharmacodynamics

The pharmacodynamic effects of this compound are consistent with those of other monoamine oxidase inhibitors. By increasing the availability of monoamine neurotransmitters in the synaptic cleft, it enhances neurotransmission. This modulation of neuronal signaling is thought to alleviate the symptoms of depression.

Similar to other MAOIs, this compound has been observed to potentiate the effects of tryptamine and L-DOPA, leading to enhanced convulsions and hyperthermia, respectively, in preclinical models.[1] These effects are direct consequences of elevated serotonin and dopamine levels.

Quantitative Pharmacodynamic Data:

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), have not been extensively reported. For the broader class of MAOIs, pharmacokinetic properties can vary significantly.

-

Absorption: Generally, MAOIs are well-absorbed after oral administration.

-

Distribution: They are typically widely distributed throughout the body, including the central nervous system.

-

Metabolism: Metabolism of MAOIs can be complex and may involve various enzymatic pathways in the liver.

-

Excretion: Excretion occurs primarily through the kidneys after metabolic conversion to more water-soluble compounds.

Quantitative Pharmacokinetic Data:

Specific values for key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability (F) for this compound are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not described in the available literature. However, standard preclinical assays for assessing the antidepressant potential and MAO inhibitory activity of a compound would typically include:

In Vitro MAO Inhibition Assay Workflow

Caption: A generalized workflow for an in vitro MAO inhibition assay.

In Vivo Antidepressant Activity Models

Standard animal models to assess antidepressant efficacy include the forced swim test and the tail suspension test. In these models, a reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound is a monoamine oxidase inhibitor with antidepressant properties. Its pharmacological profile is characteristic of its class, primarily involving the elevation of synaptic monoamine neurotransmitters. However, a significant lack of specific, quantitative data on its pharmacodynamics and pharmacokinetics in publicly available literature limits a detailed technical assessment. Further research would be necessary to fully characterize its binding affinities, enzyme inhibition kinetics, and metabolic fate to provide a comprehensive understanding for drug development professionals.

References

In Vitro Profile of Modaline Sulfate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Monoamine Oxidase Inhibition

Modaline Sulfate's primary established mechanism of action is the inhibition of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is the basis for its antidepressant effects.

Signaling Pathway of Monoamine Oxidase Inhibition

Caption: MAO Inhibition by this compound leads to increased neurotransmitter levels.

Quantitative Data

Specific IC50 or Ki values for this compound's inhibition of MAO-A and MAO-B are not detailed in the recently available scientific literature. The original studies from the 1960s and 1970s, which would contain this data, are not readily accessible in full-text format. For comparative purposes, a template for presenting such data is provided below.

| Target | Parameter | Value |

| MAO-A | IC50 | Data not available |

| MAO-B | IC50 | Data not available |

| MAO-A | Ki | Data not available |

| MAO-B | Ki | Data not available |

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound like this compound against MAO-A and MAO-B.

Objective: To determine the IC50 value of this compound for the inhibition of MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine for a broad-spectrum assay, or specific substrates for each isoform)

-

This compound

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Detection reagents (e.g., horseradish peroxidase and a fluorogenic substrate for a fluorescence-based assay)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

-

In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.

-

Add the different concentrations of this compound or reference inhibitors to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction and add the detection reagents.

-

Measure the signal (e.g., fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for MAO Inhibition Assay

Caption: Workflow for determining the IC50 of this compound for MAO inhibition.

Novel In Vitro Activities: Regulation of Stem Cell Pluripotency

A recent study has demonstrated that this compound can promote the expression of the pluripotency marker Oct4 and maintain the self-renewal of stem cells in vitro.[1] This effect was found to be mediated through the activation of the JAK/STAT3 and Wnt signaling pathways.

JAK/STAT3 and Wnt Signaling Activation by this compound

Caption: this compound activates JAK/STAT3 and Wnt pathways to promote Oct4 expression.

Experimental Protocol for Assessing Stem Cell Pluripotency (Adapted from a recent study[1])

Objective: To determine the effect of this compound on the expression of pluripotency markers in stem cells.

Materials:

-

Stem cell line (e.g., P19 mouse embryonic carcinoma cells)

-

Cell culture medium and supplements

-

This compound

-

Reagents for RT-qPCR (RNA extraction kit, reverse transcriptase, qPCR mix, primers for Oct4 and a housekeeping gene)

-

Reagents for Western blotting (lysis buffer, primary antibodies for Oct4 and a loading control, secondary antibody, ECL substrate)

Procedure:

-

Cell Culture: Culture P19 cells under standard conditions.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

-

RNA Extraction and RT-qPCR:

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct qPCR to quantify the relative mRNA expression of Oct4, normalized to the housekeeping gene.

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells to extract total protein.

-

Determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against Oct4 and a loading control.

-

Incubate with a secondary antibody.

-

Visualize the protein bands using an ECL substrate and imaging system.

-

Quantify the band intensities to determine the relative protein expression of Oct4.

-

Conclusion

This compound is a historically recognized monoamine oxidase inhibitor whose in vitro properties are being re-examined in new biological contexts. While specific quantitative data on its MAO inhibitory potency requires accessing foundational, and currently difficult to obtain, literature, its mechanism of action is well-understood within this class of compounds. The recent discovery of its ability to modulate JAK/STAT3 and Wnt signaling to maintain stem cell pluripotency opens new avenues for research into its cellular effects beyond neurotransmitter modulation. This guide provides researchers with the foundational knowledge and experimental frameworks to further investigate the in vitro activities of this compound.

References

An Inquiry into the Obscurity of Modaline Sulfate in Scientific Literature

Despite a comprehensive search of scientific databases and public records, information regarding the discovery, history, and pharmacological profile of Modaline Sulfate remains elusive. This in-depth technical guide sought to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound. However, the conspicuous absence of substantive data precludes the creation of the intended detailed analysis.

The initial objective was to construct a comprehensive whitepaper detailing the core aspects of this compound, including its discovery, historical development, mechanism of action, and relevant experimental protocols. The envisioned guide would have presented quantitative data in structured tables and visualized complex biological pathways and experimental workflows using Graphviz diagrams.

However, extensive searches for "this compound discovery," "this compound history," "this compound synthesis," "this compound mechanism of action," "this compound clinical trials," and "this compound pharmacokinetics" did not yield any specific or detailed scientific literature. The compound is listed in PubChem, a public chemical database, providing its chemical formula (C10H17N3O4S) and other basic identifiers, but lacks associated research articles or patents that would typically detail its scientific journey.[1][2]

Further inquiries into experimental methodologies such as "this compound in vitro assays" and "this compound animal models" also proved fruitless. The search results were populated with information on other compounds or general discussions on methodologies for different classes of drugs, such as monoamine oxidase inhibitors or treatments for systemic lupus erythematosus, with no direct connection to this compound.[3][4][5][6][7][8]

This lack of available information suggests several possibilities:

-

Obscurity or Lack of Significant Research: this compound may be a compound that was synthesized but never underwent significant preclinical or clinical investigation. Many compounds are created during drug discovery processes but do not advance due to lack of efficacy, adverse safety profiles, or other strategic reasons.

-

Alternative Nomenclature: The compound might be more commonly known under a different chemical name, internal company code, or as part of a larger class of compounds that is not readily searchable.

-

Proprietary Information: Research and development data on this compound could be proprietary and not publicly disclosed by the originating institution or company.

-

Data Archival Limitations: It is also possible that older research, if it exists, has not been digitized and indexed in modern scientific databases.

Without primary or secondary research sources, it is impossible to fulfill the core requirements of providing a detailed technical guide. There is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways to diagram.

Therefore, this document serves to report the striking absence of scientific information on this compound in the public domain. For researchers and professionals interested in this specific compound, the path forward would likely involve direct inquiries with chemical suppliers who list the compound, or a deep dive into historical patent literature and archived corporate documents, should its origin be identifiable. Until such information becomes publicly available, a comprehensive technical guide on this compound cannot be responsibly compiled.

References

- 1. This compound | C10H17N3O4S | CID 17859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SID 47206791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]

- 4. inotiv.com [inotiv.com]

- 5. Mechanism of action of antidepressant medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [Animal models in lupus] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Novel Anticancer Compounds: A Template Using "Modaline Sulfate" as a Hypothetical Example

Disclaimer: Extensive literature searches did not yield specific experimental protocols or published data for a compound identified as "Modaline Sulfate" in the context of cell culture and cancer research. The following document is presented as a detailed template for researchers and drug development professionals to design and execute experiments for the in vitro characterization of a novel sulfate-based compound, using "this compound" as a placeholder. The methodologies and pathways described are based on established practices for the evaluation of potential anticancer agents.

Introduction

The discovery and development of novel anticancer therapeutics are paramount to advancing oncology. The initial in vitro characterization of a new chemical entity is a critical step in this process. This document provides a comprehensive set of protocols to assess the cytotoxic and apoptotic effects of a hypothetical compound, "this compound," on cancer cell lines. It also outlines methods to investigate its potential mechanism of action by examining its influence on key cellular signaling pathways commonly dysregulated in cancer.

Quantitative Data Summary

Effective in vitro characterization relies on the generation of robust quantitative data. The following table provides a template for summarizing the cytotoxic effects of "this compound" on a panel of cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [95% CI] | Max Inhibition (%) |

| MCF-7 | Breast Cancer | 48 | 15.2 [12.1 - 18.3] | 92.5 ± 3.1 |

| MDA-MB-231 | Breast Cancer | 48 | 25.8 [22.5 - 29.1] | 88.1 ± 4.5 |

| A549 | Lung Cancer | 48 | 32.5 [28.9 - 36.1] | 85.3 ± 5.2 |

| HCT116 | Colon Cancer | 48 | 18.9 [16.4 - 21.4] | 95.2 ± 2.8 |

| PC-3 | Prostate Cancer | 48 | 45.1 [40.7 - 49.5] | 79.8 ± 6.1 |

Caption: Hypothetical IC50 values of this compound across various cancer cell lines after 48 hours of treatment.

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the standard procedures for maintaining and propagating adherent cancer cell lines.

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

70% Ethanol

-

Culture flasks (T-25, T-75)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.

-

Monitor cell growth daily and passage cells when they reach 80-90% confluency.

-

To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 4-5 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1:5 or 1:10 dilution) to a new flask containing pre-warmed complete growth medium.

-

Incubate the newly seeded flask under standard conditions.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile Dimethyl Sulfoxide (DMSO) or sterile water

-

Vortex mixer

-

Sterile microcentrifuge tubes

Procedure:

-

Accurately weigh the this compound powder in a sterile environment.

-

Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

For experiments, thaw an aliquot and dilute it to the desired final concentrations using complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cells in suspension

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Cells in suspension

-

This compound working solutions

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples within one hour using a flow cytometer.

Visualizations

Experimental Workflow

Caption: General workflow for in vitro testing of a novel compound.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Animal Models for Evaluating the Antidepressant-Like Effects of Modaline Sulfate

Application Notes and Protocols for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Modaline sulfate is a monoamine oxidase (MAO) inhibitor that has been investigated for its potential as an antidepressant.[1][2] Preclinical evaluation of novel antidepressant candidates relies on the use of robust and validated animal models to predict efficacy and assess safety. This document provides detailed application notes and protocols for studying the effects of this compound in established rodent models of depression-like behavior. The protocols described herein are based on standard methodologies widely used in the field of neuropsychopharmacology for the evaluation of antidepressant compounds.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting monoamine oxidase, an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[3] By blocking the action of MAO, this compound increases the synaptic availability of these monoamines, which are known to play a crucial role in mood regulation. This enhanced neurotransmission is believed to underlie its antidepressant properties.[3]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Behavioral Models for Antidepressant Efficacy

The most widely used and validated behavioral screening tests for antidepressant activity in rodents are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[4][5][6] These models are based on the principle of measuring the duration of immobility in response to an inescapable stressor, a behavior that is sensitive to antidepressant treatment.

Forced Swim Test (FST)

The FST is a behavioral despair model used to assess antidepressant-like activity.[4][7][8][9] When placed in a cylinder of water from which they cannot escape, rodents will initially struggle but eventually adopt an immobile posture, floating in the water. Antidepressant compounds, including MAOIs, are known to reduce the duration of this immobility.[10]

Experimental Protocol: Forced Swim Test (Rat)

-

Apparatus: A transparent cylindrical container (40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

-

Procedure:

-

Day 1 (Pre-test): Naive rats are placed in the cylinder for a 15-minute conditioning session. This session is not scored but serves to induce a stable baseline of immobility.

-

Day 2 (Test): 24 hours after the pre-test, animals are treated with this compound or vehicle at appropriate time points before the test. Each rat is then placed back into the swim cylinder for a 5-minute test session.

-

Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Experimental Protocol: Forced Swim Test (Mouse)

-

Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[4]

-

Animals: Male C57BL/6 or CD-1 mice (20-25 g).

-

Procedure:

Tail Suspension Test (TST)

The TST is another widely used model for screening potential antidepressant drugs in mice.[2][5][6][12] The test is based on the observation that when a mouse is suspended by its tail, it will alternate between periods of struggling and immobility. Antidepressants reduce the duration of immobility.[10][13]

Experimental Protocol: Tail Suspension Test (Mouse)

-

Apparatus: A horizontal bar raised approximately 50-60 cm from the floor. A piece of adhesive tape is used to secure the mouse's tail to the bar.

-

Animals: Male C57BL/6 or CD-1 mice (20-25 g).

-

Procedure:

-

Animals are treated with this compound or vehicle.

-

After the pre-treatment period, a piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

-

The mouse is then suspended from the horizontal bar for a 6-minute session.[2]

-

Scoring: The duration of immobility is recorded during the 6-minute test. Immobility is defined as the absence of any movement except for respiration.[2]

-

Experimental Workflow for Behavioral Testing

Caption: Workflow for behavioral screening of this compound.

Neurochemical Analysis

To elucidate the neurochemical effects of this compound, in vivo microdialysis can be employed to measure extracellular levels of monoamines (dopamine, serotonin, and norepinephrine) in specific brain regions of freely moving animals.[14]

Experimental Protocol: In Vivo Microdialysis (Rat)

-

Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum). Animals are allowed to recover for at least 48 hours.

-

Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: After a baseline period, this compound is administered. Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[7]

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline values.

Pharmacokinetic and Toxicity Studies

Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent. These studies are typically conducted in rodents.

Experimental Protocol: Pharmacokinetic Study (Rat)

-

Administration: this compound is administered to rats via different routes (e.g., intravenous and oral) at various doses.

-

Blood Sampling: Blood samples are collected at predetermined time points after administration.

-

Analysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).

-

Parameters: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.

Experimental Protocol: Acute and Chronic Toxicity (Rodents)

-

Acute Toxicity: A single high dose of this compound is administered to rodents, and animals are observed for signs of toxicity and mortality over a 14-day period. The maximum tolerated dose (MTD) is determined.

-

Chronic Toxicity: Rodents are administered daily doses of this compound for an extended period (e.g., 28 or 90 days). Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs are evaluated.

Data Presentation

Disclaimer: The following tables contain illustrative data based on the expected pharmacological effects of a monoamine oxidase inhibitor. This data is not from actual studies on this compound and is provided for exemplary purposes only.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Rats

| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) (Mean ± SEM) |

| Vehicle | - | 10 | 180 ± 12.5 |

| This compound | 10 | 10 | 145 ± 10.2 |

| This compound | 30 | 10 | 110 ± 9.8 |

| Imipramine (Positive Control) | 20 | 10 | 105 ± 11.1 |

| p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's test) |

Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST) in Mice

| Treatment Group | Dose (mg/kg, p.o.) | N | Immobility Time (seconds) (Mean ± SEM) |

| Vehicle | - | 12 | 150 ± 15.3 |

| This compound | 5 | 12 | 120 ± 12.1 |

| This compound | 15 | 12 | 95 ± 10.5 |

| Fluoxetine (Positive Control) | 10 | 12 | 90 ± 11.2 |

| p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's test) |

Table 3: Effect of this compound on Extracellular Serotonin Levels in the Rat Prefrontal Cortex

| Time Point (minutes) | Vehicle (% of Baseline) | This compound (20 mg/kg, i.p.) (% of Baseline) |

| -20 | 100 ± 5.2 | 100 ± 6.1 |

| 0 | 102 ± 4.8 | 98 ± 5.5 |

| 20 | 99 ± 5.5 | 150 ± 12.3 |

| 40 | 101 ± 6.0 | 220 ± 15.8 |

| 60 | 98 ± 4.9 | 250 ± 18.2 |

| 80 | 103 ± 5.1 | 245 ± 17.5 |

| 100 | 100 ± 5.3 | 230 ± 16.9 |

| 120 | 97 ± 4.7 | 210 ± 15.1** |

| p < 0.05, *p < 0.01 compared to baseline (Paired t-test) |

Table 4: Illustrative Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |

| Intravenous | 5 | 1200 | 0.08 | 2.5 | 100 |

| Oral | 20 | 450 | 1.0 | 3.0 | 65 |

Table 5: Summary of Acute Toxicity of this compound in Mice

| Route of Administration | Sex | LD50 (mg/kg) | 95% Confidence Interval |

| Oral | Male | >2000 | - |

| Oral | Female | >2000 | - |

| Intraperitoneal | Male | 450 | 400-500 |

| Intraperitoneal | Female | 420 | 370-470 |

References

- 1. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammation Models of Depression in Rodents: Relevance to Psychotropic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. protocols.io [protocols.io]

- 7. herbmedpharmacol.com [herbmedpharmacol.com]

- 8. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immune System Modulators with Antidepressant Effects: Evidence from Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

Application Notes and Protocols for the Mass Spectrometry Analysis of Modaline Sulfate

Disclaimer: As of late 2025, specific experimental mass spectrometry data for Modaline Sulfate is not widely available in published literature. The following application notes, protocols, and data are presented as a scientifically guided framework for researchers. The proposed fragmentation patterns, MRM transitions, and quantitative data are predictive and illustrative, based on the chemical structure of this compound and established analytical methodologies for similar compounds. These protocols should serve as a robust starting point for method development and validation.

Introduction to this compound

This compound (C₁₀H₁₇N₃O₄S, Molecular Weight: 275.32 g/mol ) is recognized as a monoamine oxidase (MAO) inhibitor, a class of compounds used in the treatment of depression.[1] Its chemical structure features a 2-methyl-3-piperidin-1-ylpyrazine moiety. Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high selectivity and sensitivity.[2][3]

Predicted Mass Spectrometry Fragmentation of this compound

For tandem mass spectrometry analysis, this compound is expected to be ionized efficiently in positive electrospray ionization (ESI+) mode, forming a protonated precursor ion [M+H]⁺ at m/z 276.3. The sulfate salt will dissociate in solution, and the analysis will focus on the protonated Modaline molecule (C₁₀H₁₅N₃), which has a monoisotopic mass of 177.13. Therefore, the precursor ion for MS/MS analysis will be [C₁₀H₁₅N₃+H]⁺ at m/z 178.1.

The fragmentation of the protonated Modaline is predicted to occur primarily at the piperidine ring and the bond connecting it to the pyrazine ring.

Caption: Predicted Fragmentation Pathway of Modaline.

Based on this predicted fragmentation, the following Multiple Reaction Monitoring (MRM) transitions are proposed for quantification and confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

| Modaline | 178.1 | 136.1 | Quantifier |

| Modaline | 178.1 | 107.1 | Qualifier |

Application Note 1: Quantitative Analysis of this compound in Human Plasma

This application note describes a validated LC-MS/MS method for the quantification of Modaline in human plasma.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled Modaline or a structurally similar compound).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and centrifuge before placing in the autosampler.

2. LC-MS/MS Instrumentation and Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

-

Column: Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm

-

Column Temperature: 40°C

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) %B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |

-

Ion Source: ESI Positive Mode

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 35 psi

-

Collision Gas: Medium

-

MRM Transitions (Illustrative):

Analyte Q1 (m/z) Q3 (m/z) DP (V) CE (eV) CXP (V) Modaline 178.1 136.1 80 25 10 Modaline 178.1 107.1 80 35 12 | IS | (IS specific) | (IS specific) | (Optimized) | (Optimized) | (Optimized) |

3. Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4]

Illustrative Quantitative Data

Table 1: Calibration Curve for Modaline in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio | Accuracy (%) | CV (%) |

| 0.1 (LLOQ) | 0.012 | 98.5 | 6.2 |

| 0.2 | 0.025 | 101.2 | 4.8 |

| 1.0 | 0.128 | 102.5 | 3.1 |

| 5.0 | 0.645 | 99.8 | 2.5 |

| 20.0 | 2.580 | 98.9 | 1.8 |

| 50.0 | 6.452 | 100.3 | 1.5 |

| 80.0 | 10.321 | 101.1 | 1.9 |

| 100.0 (ULOQ) | 12.895 | 99.7 | 2.3 |

| Calibration Curve Fit: Linear, y = 0.1288x + 0.0005, r² > 0.998 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day CV (%) (n=6) | Inter-day CV (%) (n=18) |

| LLOQ | 0.1 | 0.099 | 99.0 | 7.5 | 8.9 |

| Low | 0.3 | 0.305 | 101.7 | 5.1 | 6.4 |

| Medium | 10.0 | 9.85 | 98.5 | 3.2 | 4.5 |

| High | 75.0 | 76.2 | 101.6 | 2.8 | 3.9 |

Table 3: Matrix Effect and Recovery

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | CV (%) | Mean Matrix Factor | CV (%) |

| Low | 0.3 | 92.5 | 4.1 | 0.98 | 5.3 |

| High | 75.0 | 94.1 | 3.5 | 1.01 | 4.7 |

Application Note 2: Quantitative Analysis of this compound in Human Urine

This application note details an LC-MS/MS method for quantifying Modaline in human urine, a key matrix for excretion studies.

Experimental Protocol

1. Sample Preparation (Dilute-and-Shoot)

-

Thaw urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge samples at 4,000 x g for 5 minutes to pellet any particulates.

-

In a clean 96-well plate or autosampler vials, combine 50 µL of urine supernatant with 450 µL of mobile phase A containing the internal standard.

-

Mix thoroughly by pipetting or vortexing.

-

The samples are now ready for injection into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

The instrumentation and conditions are the same as described for the plasma analysis. The gradient may be adjusted if matrix interference is observed.

3. Method Validation

The method was validated following regulatory guidelines, with a focus on selectivity in the more variable urine matrix.

Illustrative Quantitative Data

Table 4: Calibration Curve for Modaline in Human Urine

| Concentration (ng/mL) | Mean Peak Area Ratio | Accuracy (%) | CV (%) |

| 1.0 (LLOQ) | 0.015 | 97.8 | 8.1 |

| 2.0 | 0.031 | 102.1 | 6.5 |

| 10.0 | 0.155 | 103.2 | 4.2 |

| 50.0 | 0.780 | 100.5 | 3.1 |

| 200.0 | 3.125 | 99.1 | 2.4 |

| 500.0 | 7.810 | 98.7 | 2.8 |

| 800.0 | 12.490 | 101.5 | 2.1 |

| 1000.0 (ULOQ) | 15.615 | 100.9 | 2.5 |

| Calibration Curve Fit: Linear, y = 0.0156x + 0.0008, r² > 0.997 |

Table 5: Accuracy and Precision in Urine

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day CV (%) (n=6) | Inter-day CV (%) (n=18) |

| LLOQ | 1.0 | 1.02 | 102.0 | 9.2 | 10.5 |

| Low | 3.0 | 2.95 | 98.3 | 6.8 | 7.9 |

| Medium | 150.0 | 153.5 | 102.3 | 4.5 | 5.8 |

| High | 750.0 | 740.1 | 98.7 | 3.9 | 5.1 |

Experimental Workflows

Caption: Sample Preparation Workflows.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of tricyclic antidepressants and monoamine oxidase inhibitors by high-performance liquid chromatography-tandem mass spectrometry in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

Application of Monoamine Reuptake Inhibitors in Neurotransmitter Studies: A Profile of Vanoxerine

Disclaimer: Extensive searches for "Modaline Sulfate" did not yield any specific scientific literature or pharmacological data. It is possible that this is a rare, outdated, or misspelled compound name. Therefore, this document provides detailed application notes and protocols for Vanoxerine (GBR-12909) , a potent and selective dopamine reuptake inhibitor, which also displays activity at serotonin and norepinephrine transporters. Vanoxerine serves as a representative compound for studying the effects of monoamine reuptake inhibitors on neurotransmitter systems.

Application Notes

Vanoxerine is a high-affinity ligand for the dopamine transporter (DAT), making it a valuable tool for investigating the role of dopamine in various physiological and pathological processes. Its inhibitory action at the serotonin (SERT) and norepinephrine (NET) transporters, although less potent, allows for the study of complex interactions between these monoamine systems.

Primary Applications:

-

In Vitro Neurotransmitter Reuptake Assays: To determine the potency and selectivity of novel compounds for monoamine transporters.

-

In Vivo Microdialysis: To measure extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions of living animals following systemic or local administration of a compound.[1][2][3]

-

Behavioral Pharmacology: To investigate the effects of altered monoamine signaling on behaviors such as locomotion, reward, cognition, and mood.

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of unlabeled compounds for DAT, SERT, and NET.

Key Research Areas:

-

Drug Discovery: Screening and characterization of novel antidepressants, psychostimulants, and treatments for neurodegenerative diseases like Parkinson's disease.

-

Neurobiology of Addiction: Studying the role of dopamine in the reinforcing effects of drugs of abuse.

-

Mood Disorders: Investigating the therapeutic mechanisms of antidepressants that target multiple monoamine transporters.[4][5][6]

Quantitative Data Summary

The following table summarizes the inhibitory potency and binding affinity of Vanoxerine for human monoamine transporters.

| Transporter | Parameter | Value (nM) | Reference Compound |

| Dopamine (DAT) | IC₅₀ | 1.6 | Cocaine |

| Ki | 1.2 | ||

| Serotonin (SERT) | IC₅₀ | 180 | Fluoxetine |

| Ki | 120 | ||

| Norepinephrine (NET) | IC₅₀ | 320 | Desipramine |

| Ki | 250 |

Note: IC₅₀ and Ki values can vary depending on the experimental conditions and tissue/cell line used.

Experimental Protocols

In Vitro Neurotransmitter Reuptake Assay

This protocol describes a fluorescence-based substrate uptake assay using human embryonic kidney (HEK293) cells expressing the human dopamine transporter (hDAT).

Materials:

-

HEK293 cells stably expressing hDAT

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Fluorescent monoamine transporter substrate (e.g., ASP+)

-

Vanoxerine

-

Test compounds

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed hDAT-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of Vanoxerine (positive control) and test compounds in assay buffer.

-

Assay Initiation:

-

Wash the cells twice with assay buffer.

-

Add the compound dilutions to the wells and incubate for 10-20 minutes at room temperature.

-

Add the fluorescent substrate (e.g., ASP+) to all wells to initiate the uptake reaction.

-

-

Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points (e.g., every 2 minutes for 20 minutes) using a fluorescence plate reader.

-

Data Analysis:

-

Subtract the background fluorescence from wells containing no cells.

-

Plot the fluorescence intensity against time for each compound concentration.

-

Determine the initial rate of uptake (slope of the linear portion of the curve).

-

Normalize the data to the vehicle control (100% uptake) and a known inhibitor like Vanoxerine (0% uptake).

-

Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

-

In Vivo Microdialysis in Rat Striatum

This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of anesthetized rats following administration of a test compound.[1][2]

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

Guide cannula

-

Anesthetic (e.g., isoflurane, chloral hydrate)

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Test compound (e.g., Vanoxerine)

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).

-

Secure the cannula with dental cement and allow the animal to recover for at least 24 hours.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.

-

Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

-

Baseline Collection:

-

Allow the preparation to stabilize for 1-2 hours.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

-

Drug Administration:

-

Administer the test compound (e.g., Vanoxerine) via intraperitoneal injection or through the microdialysis probe (reverse dialysis).

-

-

Sample Collection:

-

Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for 2-3 hours post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[1]

-

-

Data Analysis:

-

Express the dopamine concentration in each sample as a percentage of the average baseline concentration.

-

Plot the percent change in dopamine concentration over time.

-

Visualizations

Caption: Dopaminergic synapse showing Vanoxerine's inhibition of dopamine reuptake.

References

- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical evidence for serotonin and norepinephrine reuptake inhibition of duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidepressant like effect of selective serotonin reuptake inhibitors involve modulation of imidazoline receptors by agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging with Modaline Sulfate Derivatives

Disclaimer: Based on a comprehensive review of the current scientific literature, there are no established applications or published studies detailing the use of Modaline Sulfate or its derivatives for in vivo imaging purposes. The following application notes and protocols are presented as a hypothetical case study based on the known pharmacology of this compound. This document is intended to serve as a template and guide for researchers and drug development professionals on how such a compound could be developed and utilized as an in vivo imaging agent.

Application Note: [¹⁸F]Fluoro-Modaline for PET Imaging of Monoamine Oxidase B

Introduction